

Spectroscopic Characterization & Performance Guide: Bis(2-methoxyphenyl)chlorophosphine

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Compound of Interest

Compound Name:	<i>Bis(2-methoxyphenyl)chlorophosphine</i>
CAS No.:	263369-88-6
Cat. No.:	B2535237

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Executive Summary: The "Ortho-Methoxy" Advantage

Bis(2-methoxyphenyl)chlorophosphine (CAS: 263369-88-6) is not merely a structural isomer of standard chlorodiarylphosphines; it is a functionalized ligand precursor designed for advanced catalysis. Unlike its phenyl or para-anisyl analogues, this compound introduces the "Ortho-Methoxy Effect"—a synergistic combination of increased steric bulk and hemilabile coordination potential.

This guide objectively characterizes the product, contrasting its spectroscopic signatures and reactivity profile against industry-standard alternatives. It is designed to help you validate the identity of your material and understand its mechanistic advantages in palladium- and rhodium-catalyzed cross-couplings.

Product Identity & Structural Logic

Parameter	Specification
Chemical Name	Bis(2-methoxyphenyl)chlorophosphine
Synonyms	Chlorobis(2-methoxyphenyl)phosphine; (o-Anisyl) PCI
CAS Number	263369-88-6
Molecular Formula	C H ClO P
Molecular Weight	280.69 g/mol
Appearance	Viscous yellow oil or low-melting solid (sensitive to moisture)
Solubility	Soluble in CH Cl , THF, Toluene; Reacts with H O/Alcohols

The Structural Differentiator

The strategic placement of the methoxy group at the ortho position creates two critical behaviors:

- **Hemilability:** The oxygen atom can weakly coordinate to a metal center (forming a pseudo-5-membered ring) and dissociate to open a vacant site for substrate binding.
- **Steric Protection:** The bulk prevents catalyst dimerization, a common deactivation pathway in phosphine catalysis.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts **Bis(2-methoxyphenyl)chlorophosphine** with its primary competitors.

Feature	Bis(2-methoxyphenyl)chlorophosphine	Chlorodiphenylphosphine (Ph PCI)	Bis(4-methoxyphenyl)chlorophosphine
Electronic Character	Electron-Rich (-donor) + Intramolecular Donor	Neutral / Weakly Acidic	Electron-Rich (Inductive only)
Steric Profile	High (Cone Angle > 160°)	Moderate (Cone Angle ~145°)	Moderate (Similar to Ph PCI)
Hemilability	Yes (P, O chelation)	No	No
Catalytic Niche	Suzuki/Buchwald couplings of sterically hindered substrates	General purpose, simple substrates	Electronic tuning only
Stability	High resistance to oxidation (steric protection)	Moderate	Moderate

Spectroscopic Characterization

Accurate identification relies on distinguishing the unique NMR signatures arising from the ortho-substitution.

A. P NMR Spectroscopy (The Gold Standard)

- Chemical Shift:

+70 to +85 ppm (approximate range for ortho-substituted diarylchlorophosphines).

- Comparison:
 - Ph

PCI:

+81.5 ppm.
 - **Bis(2-methoxyphenyl)chlorophosphine**: The electron-donating methoxy group typically shields the nucleus (upfield shift), but the ortho-steric compression causes deshielding (downfield shift). These opposing forces typically result in a resonance near the standard Ph

PCI window but distinct from the para-isomer.
 - Impurity Alert: A sharp peak at

+20 to +40 ppm indicates hydrolysis to the phosphine oxide (Bis(2-methoxyphenyl)phosphine oxide).

B. ¹H NMR Spectroscopy

- Methoxy Handle: A sharp singlet at

3.60 – 3.80 ppm (integrating to 6H).
- Aromatic Region: Multiplets in the

6.80 – 7.50 ppm range. The ortho-substitution pattern breaks the symmetry seen in Ph

PCI, resulting in more complex splitting patterns (ABCD system for the ring protons).

C. Mass Spectrometry

- Ionization: ESI (in methanol) typically results in immediate methanolysis.
- Observation: You will likely observe the methyl phosphinite derivative

rather than the parent ion, due to the high reactivity of the P-Cl bond with protic solvents.

Experimental Protocols

Protocol A: Inert Atmosphere Synthesis (Grignard Route)

Causality: This route is preferred over lithiation for chlorophosphines to avoid P-C bond cleavage or over-alkylation side reactions common with organolithiums.

- Preparation of Grignard:
 - In a flame-dried Schlenk flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
 - Add 2-Bromoanisole (1.0 eq) in dry THF dropwise. Reflux for 2 hours to ensure formation of o-anisylmagnesium bromide.
- Phosphinylation:
 - Cool the Grignard solution to -78°C (Dry ice/Acetone).
 - Add PCl_2 (0.5 eq) in THF dropwise. Note: The stoichiometry is critical to prevent formation of the tris-phosphine.
 - Allow to warm to room temperature overnight.
- Isolation:
 - Remove solvent in vacuo.
 - Extract with dry Toluene (precipitates MgCl_2).
 - Filter under Argon.
 - Purification: Vacuum distillation is required to separate the product from mono-substituted dichlorophosphine byproducts.

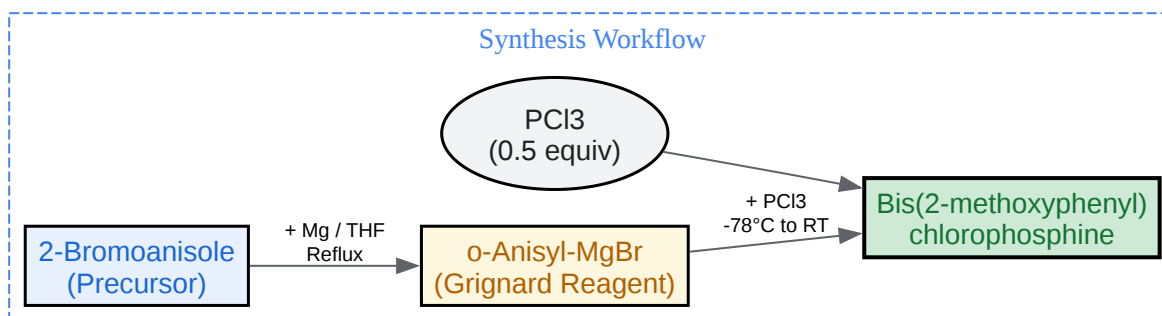
Protocol B: Anaerobic NMR Sample Preparation

Trustworthiness: The P-Cl bond hydrolyzes instantly in air. This protocol ensures data integrity.

- Select an NMR tube with a J-Young valve or a rubber septum.
- Evacuate and backfill the tube with Argon (3 cycles).
- In a glovebox or via cannula:
 - Dissolve 20 mg of product in 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves).
- Acquire P NMR immediately.
 - Pass Criteria: Single peak in the +70–90 ppm range.
 - Fail Criteria: Presence of peaks at +15 ppm (Phosphinous acid) or +30 ppm (Oxide).

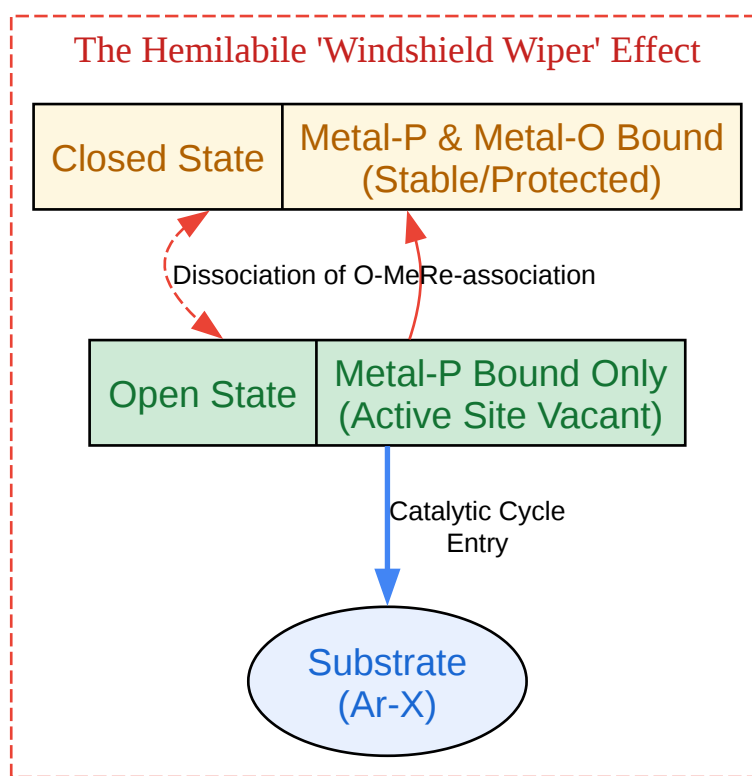
Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway and the "Hemilabile Switch" mechanism that defines the product's utility.



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Figure 1: Synthetic pathway via Grignard reagent to ensure selective bis-substitution.



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Figure 2: The hemilabile mechanism allows the ligand to protect the metal center (Closed) and open up for catalysis (Open).

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